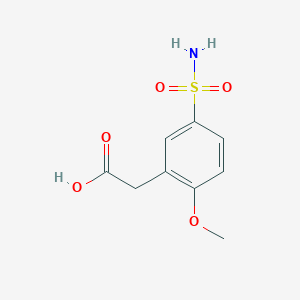
3-Amino-4-(pyridin-4-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-4-(pyridin-4-yl)benzoic acid is an organic compound with the molecular formula C12H10N2O2 It is a derivative of benzoic acid, where the amino group is positioned at the third carbon and the pyridin-4-yl group is attached to the fourth carbon of the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Amino-4-(pyridin-4-yl)benzoic acid can be synthesized through several methods. One common approach involves the reaction of 3-nitro-4-(pyridin-4-yl)benzoic acid with a reducing agent such as iron powder in the presence of hydrochloric acid. The reaction proceeds as follows:
3-Nitro-4-(pyridin-4-yl)benzoic acid+Fe+HCl→3-Amino-4-(pyridin-4-yl)benzoic acid+FeCl3+H2O
Another method involves the coupling of 4-pyridineboronic acid with 3-aminobenzoic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The reaction conditions typically include a base such as potassium carbonate and a solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-4-(pyridin-4-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced back to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic conditions.
Reduction: Reagents like iron powder and hydrochloric acid or catalytic hydrogenation with palladium on carbon.
Substitution: Reagents such as acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: 3-Nitro-4-(pyridin-4-yl)benzoic acid.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
3-Amino-4-(pyridin-4-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 3-Amino-4-(pyridin-4-yl)benzoic acid depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The amino and pyridinyl groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-4-(pyridin-3-yl)benzoic acid: Similar structure but with the pyridinyl group at the third position.
4-Amino-3-(pyridin-4-yl)benzoic acid: Similar structure but with the amino group at the fourth position.
3-Nitro-4-(pyridin-4-yl)benzoic acid: Nitro group instead of an amino group.
Uniqueness
3-Amino-4-(pyridin-4-yl)benzoic acid is unique due to the specific positioning of the amino and pyridinyl groups, which can influence its reactivity and interactions with other molecules. This unique structure makes it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C12H10N2O2 |
|---|---|
Poids moléculaire |
214.22 g/mol |
Nom IUPAC |
3-amino-4-pyridin-4-ylbenzoic acid |
InChI |
InChI=1S/C12H10N2O2/c13-11-7-9(12(15)16)1-2-10(11)8-3-5-14-6-4-8/h1-7H,13H2,(H,15,16) |
Clé InChI |
PNGAOXVDTOIASM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=O)O)N)C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





aminehydrochloride](/img/structure/B13636562.png)










